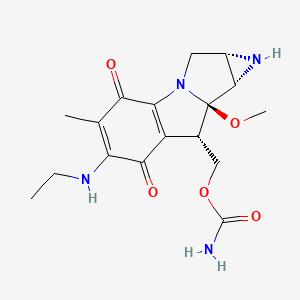
Mitomycin C, ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mitomycin C, ethylamine is a derivative of mitomycin C, a potent antitumor antibiotic first isolated from the bacterium Streptomyces caespitosus. Mitomycin C is known for its ability to inhibit DNA synthesis, making it a valuable chemotherapeutic agent. The ethylamine derivative retains the core structure of mitomycin C but includes an ethylamine group, which can influence its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mitomycin C, ethylamine typically involves the modification of mitomycin C. One common method is the substitution of the aziridine ring at the C7 position with an ethylamine group. This can be achieved through a series of chemical reactions, including:
Nitration: Introduction of a nitro group to the mitomycin C molecule.
Reduction: Reduction of the nitro group to an amine.
Alkylation: Introduction of the ethylamine group through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces caespitosus to produce mitomycin C, followed by chemical modification to introduce the ethylamine group. The fermentation process is optimized to maximize the yield of mitomycin C, and the subsequent chemical reactions are carried out under controlled conditions to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Mitomycin C, ethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The ethylamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Mitomycin C, ethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methods.
Biology: Employed in cell biology research to investigate DNA damage and repair mechanisms.
Medicine: Utilized as a chemotherapeutic agent in the treatment of various cancers, including bladder and gastrointestinal cancers.
Industry: Applied in the development of new pharmaceuticals and as a tool in drug discovery research.
Wirkmechanismus
Mitomycin C, ethylamine exerts its effects by inhibiting DNA synthesis. The compound is activated in vivo to form a bifunctional alkylating agent that cross-links DNA strands. This cross-linking prevents DNA replication and transcription, leading to cell death. The primary molecular targets are the guanine and cytosine bases in DNA, and the pathways involved include DNA damage response and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitomycin A: Another derivative of mitomycin with similar antitumor properties.
Porfiromycin: A related compound with a similar mechanism of action but different chemical structure.
Aziridines: A class of compounds containing the aziridine ring, which is also present in mitomycin C.
Uniqueness
Mitomycin C, ethylamine is unique due to the presence of the ethylamine group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and potentially its therapeutic efficacy compared to other mitomycin derivatives.
Eigenschaften
CAS-Nummer |
4117-84-4 |
|---|---|
Molekularformel |
C17H22N4O5 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
[(4S,6S,7R,8S)-11-(ethylamino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C17H22N4O5/c1-4-19-11-7(2)13(22)12-10(14(11)23)8(6-26-16(18)24)17(25-3)15-9(20-15)5-21(12)17/h8-9,15,19-20H,4-6H2,1-3H3,(H2,18,24)/t8-,9+,15+,17-/m1/s1 |
InChI-Schlüssel |
WXANZYJDRSMLFO-CJUKMMNNSA-N |
Isomerische SMILES |
CCNC1=C(C(=O)C2=C(C1=O)[C@H]([C@@]3(N2C[C@H]4[C@@H]3N4)OC)COC(=O)N)C |
Kanonische SMILES |
CCNC1=C(C(=O)C2=C(C1=O)C(C3(N2CC4C3N4)OC)COC(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


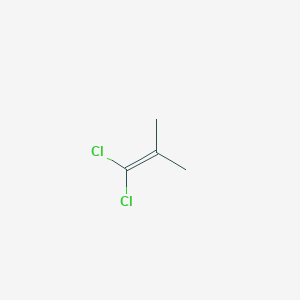

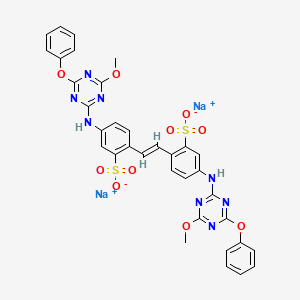
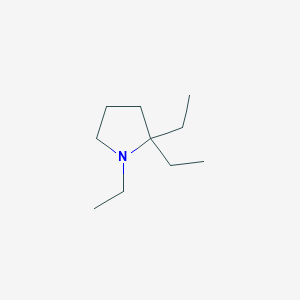
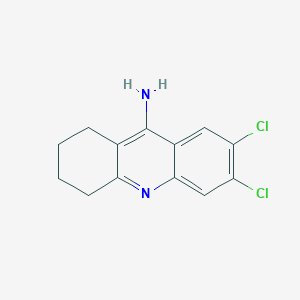
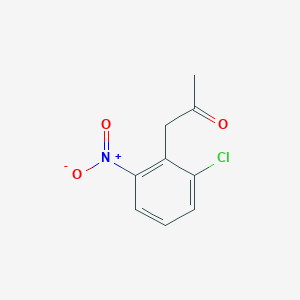
![1-(Azepan-1-ylmethylamino)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14156357.png)

![4-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B14156381.png)
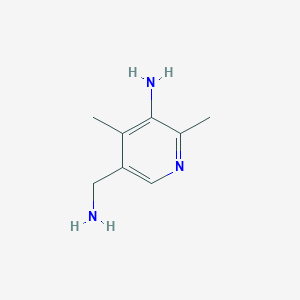
![3-[(2-Methylpropyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14156391.png)
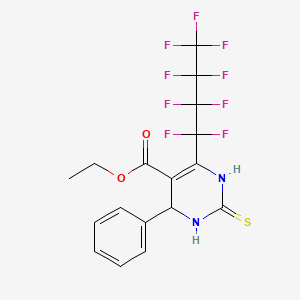
![1-(2-Bicyclo[2.2.1]heptanyl)-3-[[3-(dimethylamino)benzoyl]amino]thiourea](/img/structure/B14156399.png)
![2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium](/img/structure/B14156406.png)
